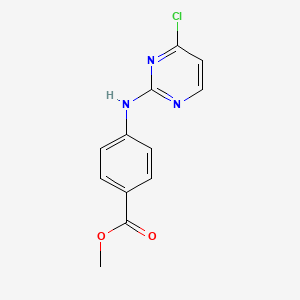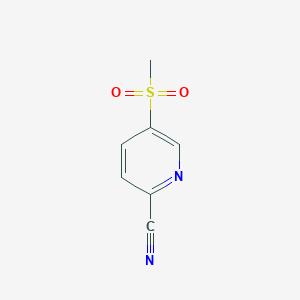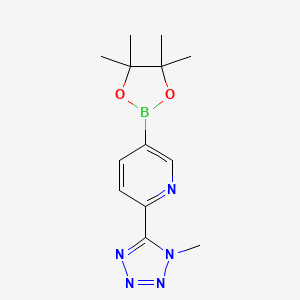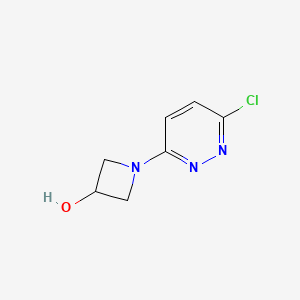![molecular formula C25H36Br2S2 B1428730 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene CAS No. 478404-10-3](/img/structure/B1428730.png)
2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene
Übersicht
Beschreibung
2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is a chemical compound with the molecular formula C25H36Br2S2 . It is a compound with two thiophene units confined to one plane .
Synthesis Analysis
The synthesis of 2,6-dibromo-4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene can be achieved by reacting 4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene with N-Bromosuccinimide in dimethylformamide .Molecular Structure Analysis
The molecular structure of this compound is characterized by a rigid coplanar structure that favors π−π intermolecular interactions . This structure allows for more effective conjugation if embedded into semiconducting polymers .Physical And Chemical Properties Analysis
This compound has a molecular weight of 560.5 g/mol . It has a topological polar surface area of 56.5 Ų and a heavy atom count of 29 . It has a rotatable bond count of 14 . The exact mass is 560.06047 g/mol and the monoisotopic mass is 558.06252 g/mol .Wissenschaftliche Forschungsanwendungen
Photovoltaic Applications
2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene has been utilized in the design and synthesis of conjugated polymers for photovoltaic applications. These polymers, such as poly[2,6-(4,4-dioctyl-4H-cyclopenta[2,1-b:3,4-b]dithiophene)-alt-2,7-(4,5-dioctylbenzo[2,1-b:3,4-b′]dithiophene)] (PBDT), show enhanced π-electron delocalization, which is beneficial for photovoltaic device fabrications (Xiao, Zhou, & You, 2008).
Alkylation in Aqueous Conditions
A novel method for the alkylation of 4H-cyclopenta-[2,1-b:3,4-b′]dithiophene (CPDT) in water has been reported, which is also extended to 2,6-dibromo-4H-cyclopenta-[2,1-b:3,4-b′]dithiophene. This method offers advantages like the use of water instead of toxic solvents and results in high yields of dialkylated CPDT products (Raju, Gopikrishna, & Iyer, 2014).
Synthesis of Functionalized 4H-Cyclopenta[2,1-b:3,4-b']dithiophenes
A three-step synthetic approach has been developed for both symmetrically and asymmetrically functionalized 4H-cyclopenta[2,1-b:3,4-b']dithiophenes. This method allows for a broad collection of functionalized bridged bithiophenes, starting from 3-bromo-2,2'-bithiophene (Van Mierloo et al., 2010).
Synthesis for Optoelectronic Devices
The compound 7,7’-(4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b’]dithiophene-2,6-diyl)bis(4-bromobenzo[c][1,2,5]thiadiazole) has been synthesized for its potential application in optoelectronic devices. This synthesis involves direct C–H cross-coupling and is significant for the development of materials employed in optoelectronics (Gudim, Knyazeva, & Rakitin, 2021).
Dye-Sensitized Solar Cells
2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene has been involved in the study of dye-sensitized solar cells. The performance of these cells containing various organic dyes with systematic modification of π-bridge size and geometric structure was examined, showing the potential of these compounds in photovoltaic performance enhancement (Lee et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,10-dibromo-7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36Br2S2/c1-3-5-7-9-11-13-15-25(16-14-12-10-8-6-4-2)19-17-21(26)28-23(19)24-20(25)18-22(27)29-24/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJLWOFZCHUCMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C3=C1C=C(S3)Br)SC(=C2)Br)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731375 | |
| Record name | 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene | |
CAS RN |
478404-10-3 | |
| Record name | 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



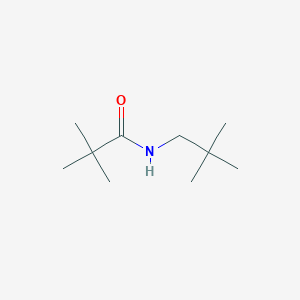
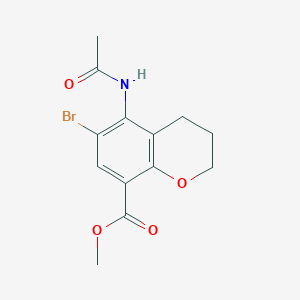
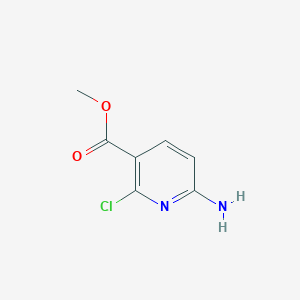


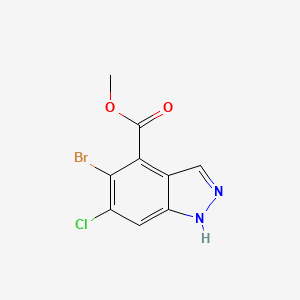
![Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B1428660.png)
